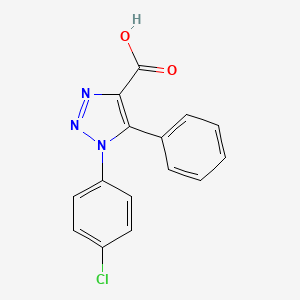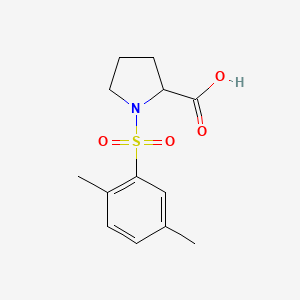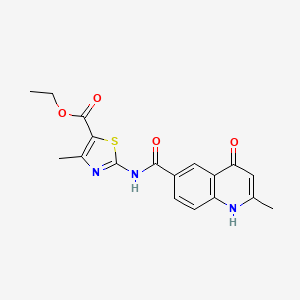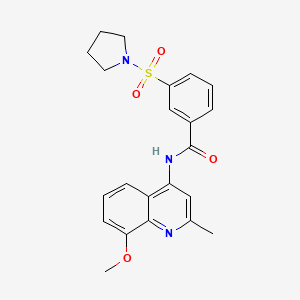
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, also known as CP-5-PTCA, is a synthetic compound that has been studied extensively in scientific research. It has been used as a tool to study the effects of various compounds on biochemical and physiological processes, and has been found to have a wide range of applications in laboratory experiments.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been used in a wide range of scientific research applications. It has been used to study the effects of various compounds on biochemical and physiological processes, including the effects of drugs on the central nervous system and the cardiovascular system. It has also been used to study the effects of various compounds on cell growth and differentiation, and to study the effects of various compounds on gene expression. Additionally, 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been used to study the effects of various compounds on the immune system, and to study the effects of various compounds on cancer cells.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and cytochrome P450. In addition, 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been found to inhibit the activity of several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and protein kinase B (PKB).
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). It has also been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2). Additionally, 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been found to have anti-angiogenic effects, and to inhibit the proliferation of several types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been found to be non-toxic to mammalian cells, making it a safe compound to use in laboratory experiments. However, 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid also has several limitations for use in laboratory experiments. It is not soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, it has a relatively short half-life, making it difficult to use in long-term experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. One potential direction is to study the effects of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid on the immune system, particularly the effects on the production of cytokines and other immune mediators. Additionally, further studies could be conducted to evaluate the potential of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid as an anti-cancer agent, and to evaluate its potential as a therapeutic agent for other diseases. Additionally, further studies could be conducted to evaluate the potential of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid as an inhibitor of protein kinases, and to evaluate its potential as an inhibitor of other enzymes. Finally, further studies could be conducted to evaluate the potential of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid as an inhibitor of cell growth and differentiation.
Métodos De Síntesis
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is synthesized through a three-step process. The first step involves the reaction of 4-chlorobenzaldehyde with sodium azide in an aqueous solution of sodium hydroxide. This reaction results in the formation of a sodium salt of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. The second step involves the reaction of the sodium salt with a strong acid, such as hydrochloric acid, to form the free acid. Finally, the free acid is purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-phenyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-6-8-12(9-7-11)19-14(10-4-2-1-3-5-10)13(15(20)21)17-18-19/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSKGLGZGDCFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422760.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422773.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422782.png)
![N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422790.png)
![3-(4-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422793.png)
![5-tert-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6422795.png)






![2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422841.png)
![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)